molecular formula C9H5ClO B14775610 2-Chloro-4-ethynylbenzaldehyde

2-Chloro-4-ethynylbenzaldehyde

Cat. No.: B14775610
M. Wt: 164.59 g/mol
InChI Key: JTJSTYSWIGQHGG-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynylbenzaldehyde is an organic compound with the molecular formula C9H5ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and an ethynyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-ethynylbenzaldehyde can be synthesized through a multi-step process. One common method involves the Sonogashira coupling reaction. This reaction typically starts with 4-bromobenzaldehyde, which undergoes coupling with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 4-(trimethylsilyl)ethynylbenzaldehyde. The trimethylsilyl group is then removed using a base, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a fundamental approach. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethynylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-ethynylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethynylbenzaldehyde involves its reactivity with various functional groups. The aldehyde group can form Schiff bases with amines, while the ethynyl group can participate in cycloaddition reactions. These interactions allow it to modify peptides and proteins selectively, making it useful in bioconjugation and drug development .

Properties

Molecular Formula

C9H5ClO

Molecular Weight

164.59 g/mol

IUPAC Name

2-chloro-4-ethynylbenzaldehyde

InChI

InChI=1S/C9H5ClO/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-6H

InChI Key

JTJSTYSWIGQHGG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)C=O)Cl

Origin of Product

United States

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